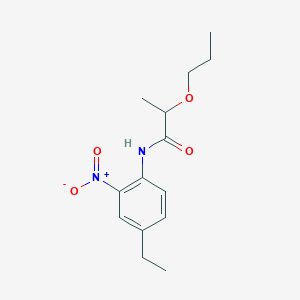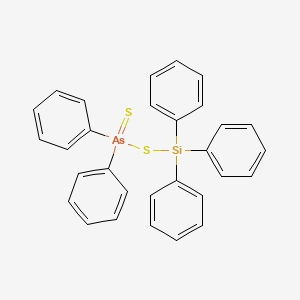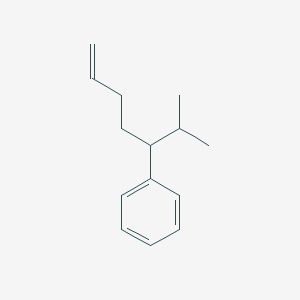
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is an organic compound characterized by the presence of an amide group, a nitro group, and an ethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide typically involves the following steps:
Nitration: The starting material, 4-ethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-ethyl-2-nitrophenol.
Amidation: The nitrophenol derivative is then reacted with 2-propoxypropanoyl chloride in the presence of a base such as pyridine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.
化学反応の分析
Types of Reactions
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine), nitric acid.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(4-Ethyl-2-aminophenyl)-2-propoxypropanamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 4-Ethyl-2-nitrobenzoic acid and 2-propoxypropanamide.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions involving amide bonds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can be hydrolyzed by amidases. The ethyl group may influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- N-(4-Methyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)acetamide
- N-(4-Ethyl-2-nitrophenyl)propionamide
Uniqueness
N-(4-Ethyl-2-nitrophenyl)-2-propoxypropanamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
特性
CAS番号 |
89971-16-4 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
N-(4-ethyl-2-nitrophenyl)-2-propoxypropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-4-8-20-10(3)14(17)15-12-7-6-11(5-2)9-13(12)16(18)19/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,17) |
InChIキー |
OYWCPBIUKFMYEF-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C)C(=O)NC1=C(C=C(C=C1)CC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)



![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)


![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)



![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
